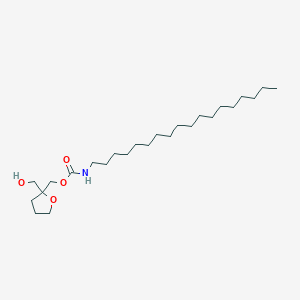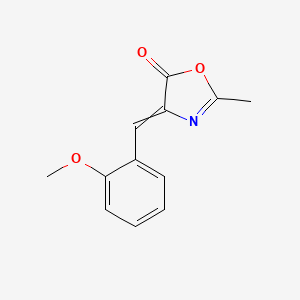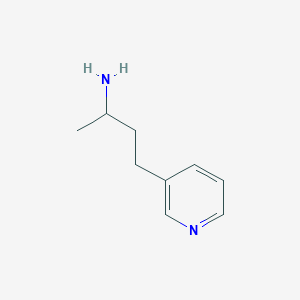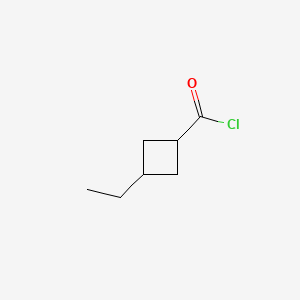
3-Ethylcyclobutanecarboxylic acid chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylcyclobutanecarboxylic acid chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclobutanecarbonyl chloride, where an ethyl group is attached to the third carbon of the cyclobutane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethylcyclobutanecarboxylic acid chloride can be synthesized through the chlorination of cyclobutanecarboxylic acid derivatives. One common method involves the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H12O2+SOCl2→C7H11ClO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of cyclobutanecarbonylchloride, 3-ethyl- typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylcyclobutanecarboxylic acid chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to cyclobutanecarbonyl, 3-ethyl- alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: It can hydrolyze in the presence of water to form cyclobutanecarboxylic acid, 3-ethyl-.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-Ethylcyclobutanecarboxylic acid chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various cyclobutane derivatives.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclobutanecarbonylchloride, 3-ethyl- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in medicinal chemistry, it may be used to modify drug molecules to enhance their pharmacological properties.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarbonylchloride: The parent compound without the ethyl group.
Cyclopropanecarbonylchloride: A smaller ring analog.
Cyclopentanecarbonylchloride: A larger ring analog.
Uniqueness
3-Ethylcyclobutanecarboxylic acid chloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting derivatives. This structural variation allows for the exploration of different chemical spaces and the development of novel compounds with potentially unique biological activities.
Propiedades
Fórmula molecular |
C7H11ClO |
|---|---|
Peso molecular |
146.61 g/mol |
Nombre IUPAC |
3-ethylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-2-5-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3 |
Clave InChI |
PXCMZBDFAWHSSX-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(C1)C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzaldehyde, 4-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B8762242.png)
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-9-amine](/img/structure/B8762246.png)

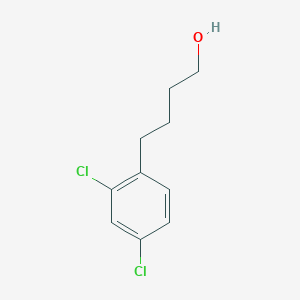


![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)


